![molecular formula C8H7NOS B1319130 2-Methylbenzo[d]thiazol-4-ol CAS No. 94977-59-0](/img/structure/B1319130.png)
2-Methylbenzo[d]thiazol-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are further treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Chemical Reactions Analysis
The compound has been evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated significant inhibition of COX-1 and COX-2 enzymes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticonvulsant Activity
Thiazole derivatives have been studied for their potential anticonvulsant effects. For example, certain compounds have shown significant anticonvulsant effects in animal models, which suggests that “2-Methylbenzo[d]thiazol-4-ol” could be explored for similar applications in the development of new antiepileptic drugs .
Inhibitory Activity in Chemical Reactions
Some thiazole compounds have been investigated for their inhibitory activity in chemical reactions, which could indicate that “2-Methylbenzo[d]thiazol-4-ol” may serve as an inhibitor in various chemical processes or as a catalyst in synthetic chemistry .
Biological Activities
Thiazoles are known to possess diverse biological activities. They have been synthesized and evaluated for various biological effects, including neurotoxicity and anticonvulsant activities, suggesting that “2-Methylbenzo[d]thiazol-4-ol” might also be researched for its range of biological applications .
Synthesis and Biological Evaluation
The synthesis of thiazole derivatives and their subsequent biological evaluation is a significant area of research. These compounds are often synthesized and tested for various biological effects, indicating that “2-Methylbenzo[d]thiazol-4-ol” could be part of studies focusing on the synthesis of new molecules with potential therapeutic benefits .
Anti-inflammatory and Analgesic Properties
Thiazole derivatives have been designed and synthesized with the aim of analyzing their anti-inflammatory and analgesic properties. This suggests that “2-Methylbenzo[d]thiazol-4-ol” may be researched for its potential use in treating inflammation and pain .
Mechanism of Action
Target of Action
2-Methylbenzo[d]thiazol-4-ol, like other thiazole derivatives, has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The primary targets of these compounds can vary depending on the specific derivative and its functional groups.
Mode of Action
Thiazole-quinolinium derivatives, which are structurally similar, have been found to inhibit bacterial cell division by stimulating ftsz polymerization . This disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division .
Biochemical Pathways
For instance, some thiazole derivatives have been found to affect the malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) pathways in brain homogenate .
Pharmacokinetics
Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole-quinolinium derivatives have been found to alter the morphology of bacterial cells, causing them to display a more elongated shape compared to untreated cells .
Action Environment
The solubility properties of thiazoles suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and various organic solvents .
properties
IUPAC Name |
2-methyl-1,3-benzothiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCGTNGBEAOSOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596693 |
Source
|
Record name | 2-Methyl-1,3-benzothiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]thiazol-4-ol | |
CAS RN |
94977-59-0 |
Source
|
Record name | 2-Methyl-1,3-benzothiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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